

"N-(2-bromophenyl)-2,3-dimethoxybenzamide properties"

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Compound of Interest

Compound Name: *N*-(2-bromophenyl)-2,3-dimethoxybenzamide

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Title: Whitepaper on **N-(2-bromophenyl)-2,3-dimethoxybenzamide**: Physicochemical Profiling, Pharmacological Context, and Advanced Synthetic Utility

Executive Summary

As a Senior Application Scientist, navigating the intersection of medicinal chemistry and advanced synthetic methodology requires a deep understanding of molecular scaffolds. **N-(2-bromophenyl)-2,3-dimethoxybenzamide** is a highly versatile intermediate. Structurally, it merges the privileged 2,3-dimethoxybenzamide pharmacophore—a cornerstone in neuropharmacology—with an ortho-brominated aryl ring, priming the molecule for transition-metal-catalyzed cross-coupling. This technical guide deconstructs the compound's properties, its pharmacological relevance as a structural analog to dopamine receptor antagonists, and its critical role as a precursor in the palladium-catalyzed synthesis of biologically active phenanthridinones.

Physicochemical Profiling & Structural Rationale

The molecular architecture of **N-(2-bromophenyl)-2,3-dimethoxybenzamide** is defined by two key domains: the electron-rich dimethoxy-substituted benzoyl moiety and the sterically

hindered ortho-bromoaniline derivative[1]. The ortho-bromo substituent forces the aromatic rings out of coplanarity, increasing the molecule's three-dimensional character. This steric twist not only influences its binding kinetics in biological targets but also pre-organizes the spatial geometry for intramolecular cyclization.

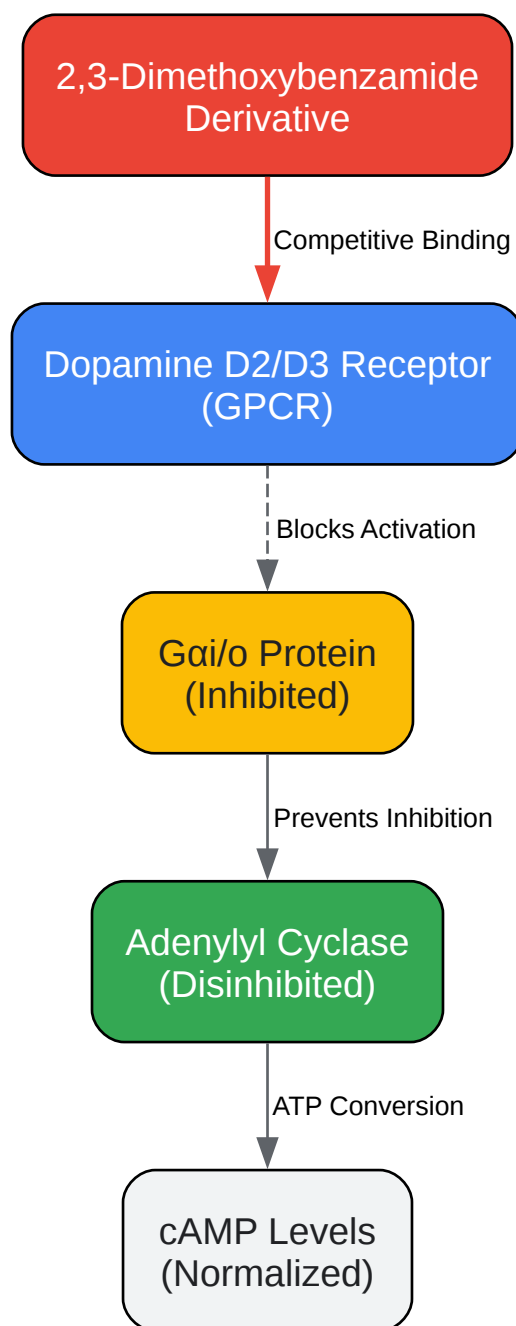
Table 1: Quantitative Physicochemical Properties

Property	Value	Structural Implication
Molecular Formula	C ₁₅ H ₁₄ BrNO ₃	Defines the baseline atomic composition.
Molecular Weight	336.18 g/mol	Falls well within the Lipinski Rule of 5 for oral bioavailability.
Hydrogen Bond Donors	1 (Amide N-H)	Essential for anchoring to receptor target residues (e.g., Asp/Ser).
Hydrogen Bond Acceptors	3 (Amide C=O, 2x Methoxy O)	Facilitates secondary dipole interactions in binding pockets.
Rotatable Bonds	4	Provides conformational flexibility for induced-fit binding.
LogP (Estimated)	-3.2	Optimal lipophilicity for blood-brain barrier (BBB) penetration.

Pharmacological Context: The Orthopramide Scaffold

The 2,3-dimethoxybenzamide substructure is a "privileged scaffold" in medicinal chemistry, most notably recognized in the development of high-affinity Dopamine D₂/D₃ receptor antagonists such as Fallypride[2][3]. The methoxy groups act as critical hydrogen bond acceptors that interact with specific serine residues in the transmembrane domains of G-protein coupled receptors (GPCRs).

While **N-(2-bromophenyl)-2,3-dimethoxybenzamide** lacks the tertiary amine (e.g., pyrrolidine ring) typically required for potent GPCR anchoring, it serves as a foundational building block for synthesizing novel neuroleptics. The signaling cascade modulated by this class of antagonists is visualized below.



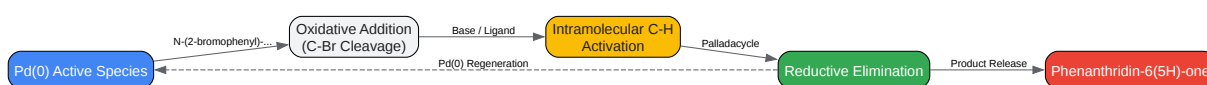
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Dopamine D2/D3 receptor antagonism signaling cascade modulated by the benzamide scaffold.

Advanced Synthetic Utility: Palladium-Catalyzed C-H Activation

Beyond its pharmacological footprint, the presence of the ortho-bromo group elevates this compound from a simple amide to a highly reactive synthetic precursor. It is an ideal substrate for Palladium-catalyzed intramolecular C-H arylation to form phenanthridin-6(5H)-ones[4][5]. Phenanthridinones are core structures in numerous natural products (e.g., pancratistatin) and exhibit potent antiproliferative and antiviral activities[6].

The reaction proceeds via a Concerted Metalation-Deprotonation (CMD) pathway, where the ortho-bromo group undergoes oxidative addition with a Pd(0) species, followed by base-assisted C-H activation of the dimethoxy-bearing ring.



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Palladium-catalyzed intramolecular C-H arylation catalytic cycle for phenanthridinone synthesis.

Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, emphasizing the causality behind each experimental variable.

Protocol A: Synthesis of N-(2-bromophenyl)-2,3-dimethoxybenzamide

Objective: Achieve high-yield amide coupling while overcoming the inherent steric hindrance and reduced nucleophilicity of 2-bromoaniline.

- **Acyl Chloride Generation:** Dissolve 2,3-dimethoxybenzoic acid (1.0 equiv) in anhydrous dichloromethane (DCM). Add a catalytic amount of N,N-dimethylformamide (DMF), followed by the dropwise addition of oxalyl chloride (1.2 equiv) at 0 °C.
 - **Causality:** DMF reacts with oxalyl chloride to form the Vilsmeier-Haack reagent, which rapidly and irreversibly converts the carboxylic acid into the highly reactive 2,3-dimethoxybenzoyl chloride. Standard coupling reagents (e.g., EDC/HOBt) are often too slow for sterically hindered anilines.
- **Amide Coupling:** In a separate flame-dried flask, dissolve 2-bromoaniline (1.0 equiv) and triethylamine (Et₃N, 2.0 equiv) in anhydrous DCM at 0 °C. Slowly transfer the acyl chloride solution into this flask via cannula.
 - **Causality:** Et₃N acts as an acid scavenger to neutralize the HCl byproduct. Without it, the weakly nucleophilic 2-bromoaniline would protonate, halting the reaction. The 0 °C environment controls the exothermic nature of the coupling, preventing the formation of di-acylated side products.
- **Workup & Validation:** Quench the reaction with saturated aqueous NaHCO₃. Extract with DCM. Wash the organic layer sequentially with 1M HCl and brine. Dry over MgSO₄, concentrate under reduced pressure, and recrystallize from hot ethanol.
 - **Causality:** The 1M HCl wash is a self-validating purification step; it specifically protonates and removes any unreacted 2-bromoaniline into the aqueous layer, ensuring the crude product is strictly the desired neutral amide before recrystallization.

Protocol B: Palladium-Catalyzed Intramolecular Arylation (Phenanthridinone Synthesis)

Objective: Construct the 4,5-dimethoxyphenanthridin-6(5H)-one core via C-H activation.

- **Reaction Setup:** In an oven-dried Schlenk tube, combine **N-(2-bromophenyl)-2,3-dimethoxybenzamide** (1.0 equiv), Pd(OAc)₂ (5 mol%), and K₂CO₃ (2.0 equiv).
 - **Causality:** Pd(OAc)₂ serves as the precatalyst, which is reduced in situ to the active Pd(0) species. K₂CO₃ is critical as it acts as the proton acceptor during the Concerted Metalation-Deprotonation (CMD) step^{[5][6]}.

- Degassing: Add anhydrous N,N-dimethylacetamide (DMA). Degas the mixture via three consecutive freeze-pump-thaw cycles.
 - Causality: Molecular oxygen can oxidize the Pd(0) catalyst and promote unwanted homocoupling side reactions. Strict anaerobic conditions ensure the catalytic cycle remains unbroken.
- Cyclization: Seal the tube and heat the reaction mixture to 110 °C for 12 hours.
 - Causality: The intramolecular C-H activation of the dimethoxy-bearing ring is a high-energy transition state; elevated temperatures are required to overcome this thermodynamic barrier.
- Isolation: Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a tightly packed pad of Celite. Concentrate the filtrate and purify via silica gel flash column chromatography.
 - Causality: Celite effectively traps the insoluble palladium black and inorganic salts (KBr, KHCO₃), preventing them from streaking through the silica column and contaminating the final product.

References

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